Compound Description: 4-Iodo-L-Phenylalanine is a halogenated derivative of L-Phenylalanine, an essential amino acid. It serves as a valuable building block in peptide synthesis and has been investigated for its potential in Boron Neutron Capture Therapy (BNCT), a cancer treatment modality. [] Additionally, research suggests potential use of 4-Iodo-L-Phenylalanine in pharmaceutical compositions for the treatment of malignancy. []
Relevance: 4-Iodo-L-Phenylalanine is a positional isomer of 3-Iodo-L-Phenylalanine. Both compounds share the same core structure of L-Phenylalanine with an iodine atom substitution on the aromatic ring, differing only in the position of the iodine atom. []
2-Iodo-L-Phenylalanine
Compound Description: 2-Iodo-L-Phenylalanine is another halogenated derivative of L-Phenylalanine. Research indicates potential for this compound as a tumor tracer for Single Photon Emission Computed Tomography (SPECT), particularly due to its high uptake in R1M cells via the L-type amino acid transport system 1 (LAT1). []
Relevance: 2-Iodo-L-Phenylalanine is a positional isomer of both 3-Iodo-L-Phenylalanine and 4-Iodo-L-Phenylalanine. All three compounds are L-Phenylalanine derivatives with an iodine atom substituting a hydrogen on the benzene ring, differing only in the substitution position. []
p-[131I]iodo-L-Phenylalanine (IPA-131)
Compound Description: p-[131I]iodo-L-Phenylalanine (IPA-131) is a radiolabeled analog of 4-Iodo-L-Phenylalanine. Research highlights its potential in the experimental treatment of gliomas, exhibiting promising activity against human glioma cells in vitro and in vivo. This activity is attributed to its high selectivity and long retention within gliomas. [, ]
Relevance: p-[131I]iodo-L-Phenylalanine is a radiolabeled version of 4-Iodo-L-Phenylalanine, which itself is a positional isomer of 3-Iodo-L-Phenylalanine. The key difference lies in the radioactive iodine isotope (131I) present in IPA-131. []
p-[123I]iodo-L-Phenylalanine (IPA-123)
Compound Description: p-[123I]iodo-L-Phenylalanine (IPA-123) serves as another radiolabeled analog of 4-Iodo-L-Phenylalanine. This compound shows promise as a diagnostic tool for brain tumor imaging using Single Photon Emission Computed Tomography (SPECT). [, ]
Relevance: Similar to IPA-131, p-[123I]iodo-L-Phenylalanine is a radiolabeled form of 4-Iodo-L-Phenylalanine, a positional isomer of 3-Iodo-L-Phenylalanine. The distinction lies in the use of a different radioactive iodine isotope (123I) for imaging purposes. [, ]
3-Iodo-L-Tyrosine
Compound Description: 3-Iodo-L-Tyrosine, a halogenated derivative of L-Tyrosine, acts as a potent, albeit short-lived, inhibitor of tyrosine hydroxylase. Studies indicate its ability to release prolactin secretion. Additionally, it serves as a useful starting material for the synthesis of selectively protected L-DOPA derivatives. [, ]
Relevance: 3-Iodo-L-Tyrosine shares a similar structure with 3-Iodo-L-Phenylalanine. Both compounds are aromatic amino acids with an iodine atom at the 3-position of the aromatic ring. The difference lies in the presence of a hydroxyl group on the aromatic ring in 3-Iodo-L-Tyrosine, a feature absent in 3-Iodo-L-Phenylalanine. [, ]
4-Borono-L-Phenylalanine (4-BPA)
Relevance: 4-Borono-L-Phenylalanine and 3-Iodo-L-Phenylalanine are both derivatives of L-Phenylalanine. They share the same core structure with a modification at the para position of the benzene ring. 4-BPA has a boronic acid substituent, whereas 3-Iodo-L-Phenylalanine has an iodine substituent. []
3-Borono-L-Phenylalanine (3-BPA)
Compound Description: 3-Borono-L-Phenylalanine (3-BPA), a positional isomer of 4-BPA, exhibits significantly improved water solubility compared to 4-BPA, making it a potentially more favorable agent for BNCT. Studies demonstrate its comparable tumor targetability with 4-BPA. []
Relevance: 3-Borono-L-Phenylalanine and 3-Iodo-L-Phenylalanine are both positional isomers of 4-Borono-L-Phenylalanine. They are L-Phenylalanine derivatives modified at the meta position of the benzene ring, with 3-BPA having a boronic acid substituent and 3-Iodo-L-Phenylalanine having an iodine substituent. []
p-Azido-L-Phenylalanine
Compound Description: p-Azido-L-Phenylalanine is a non-natural amino acid that can be incorporated into proteins. It serves as a versatile tool in protein engineering due to the azide group's ability to undergo click chemistry reactions for site-specific modifications. []
Relevance: p-Azido-L-Phenylalanine and 3-Iodo-L-Phenylalanine are both derivatives of L-Phenylalanine, modified at the para position of the benzene ring. While p-Azido-L-Phenylalanine carries an azide group, 3-Iodo-L-Phenylalanine possesses an iodine atom at the meta position. []
α-Methyl-L-Phenylalanine (αF)
Compound Description: α-Methyl-L-Phenylalanine (αF) is a unique unnatural amino acid that incorporates both an α-methyl group and an aromatic phenyl ring. This distinct structure makes it valuable in developing stable α-helical peptidomimetics through a novel noncovalent stapling strategy. []
Relevance: α-Methyl-L-Phenylalanine and 3-Iodo-L-Phenylalanine belong to the same class of L-Phenylalanine derivatives. While α-Methyl-L-Phenylalanine features an additional methyl group at the alpha carbon, 3-Iodo-L-Phenylalanine has an iodine substitution on the aromatic ring. []
Overview
3-Iodo-L-Phenylalanine is a halogenated derivative of L-phenylalanine, an essential amino acid. This compound is notable for its potential applications in medical imaging and cancer therapy, particularly due to its ability to target specific amino acid transporters that are often overexpressed in malignant tissues.
Source
3-Iodo-L-Phenylalanine can be synthesized from L-phenylalanine through various chemical methods. Its significance in research stems from its role as a radiotracer in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging, allowing for the visualization of tumors and other pathological conditions.
Classification
Chemically, 3-Iodo-L-Phenylalanine belongs to the class of amino acids and is categorized as a halogenated aromatic compound. It is recognized for its unique properties resulting from the presence of iodine, which impacts both its biological activity and its utility in imaging applications.
Synthesis Analysis
Methods
The synthesis of 3-Iodo-L-Phenylalanine can be achieved through various methods, including:
Direct Iodination: This method involves the electrophilic substitution of iodine onto the aromatic ring of L-phenylalanine. Typically, iodine monochloride or iodine in the presence of a Lewis acid catalyst can be used to facilitate this reaction.
Ullmann Coupling: A more complex method that employs copper catalysis to introduce iodine into the phenylalanine structure. This method is noted for its scalability and efficiency, allowing for higher yields without extensive purification processes .
Chiral Synthesis: The compound can also be synthesized using chiral pool methodologies, leveraging optically active starting materials to ensure that the final product retains the desired stereochemistry .
Technical Details
The yield and purity of synthesized 3-Iodo-L-Phenylalanine are critical for its application in research and clinical settings. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed for quality control during synthesis .
Molecular Structure Analysis
Data
The compound's melting point, solubility, and spectral data (NMR, IR) are essential for characterizing its properties and confirming its identity during synthesis.
Chemical Reactions Analysis
Reactions
3-Iodo-L-Phenylalanine participates in several chemical reactions that enhance its utility:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under specific conditions, allowing for further functionalization of the molecule.
Decarboxylation: Under certain conditions, 3-Iodo-L-Phenylalanine can undergo decarboxylation to yield derivatives that may have different biological activities.
Technical Details
The reactivity of 3-Iodo-L-Phenylalanine is influenced by the electronic effects imparted by the iodine atom, which can stabilize negative charges during nucleophilic attacks .
Mechanism of Action
Process
In biological systems, 3-Iodo-L-Phenylalanine acts primarily by mimicking L-phenylalanine and utilizing specific transport mechanisms within cells:
Transport Mechanism: It is preferentially taken up by cells expressing L-type amino acid transporters (LATs), which are often upregulated in cancerous tissues .
Metabolic Pathway: Once inside the cell, it may participate in metabolic pathways similar to those involving natural amino acids, although its halogenation may alter these pathways slightly.
Data
Studies have shown that the uptake of 3-Iodo-L-Phenylalanine correlates with tumor aggressiveness and can be quantified using imaging techniques .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically presented as a white to off-white crystalline powder.
Melting Point: Approximately 150–155 °C.
Chemical Properties
Solubility: Soluble in water and organic solvents like methanol and ethanol.
Stability: Stable under normal laboratory conditions but may decompose under extreme pH or temperature conditions.
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insights into functional groups and molecular interactions .
Applications
Scientific Uses
3-Iodo-L-Phenylalanine has several significant applications in scientific research:
Medical Imaging: Used as a radiotracer for SPECT imaging to visualize tumors due to its selective uptake by cancer cells.
Cancer Research: Investigated for potential therapeutic applications due to its ability to inhibit tumor growth through mechanisms similar to those of L-phenylalanine .
Biochemical Studies: Employed in studies examining amino acid transport mechanisms and their implications in metabolic disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Telmisartan acyl-β-D-glucuronide is a major metabolite of the angiotensin II receptor antagonist telmisartan. It does not bind human serum albumin and is cleared from rat plasma with a clearance rate of 180 ml/min/kg following intravenous administration.